T145

antibacterial Gram-positive oxazolidinone

Researchers seeking a well-characterized oxazolidinone for SAR studies often face supply inconsistency and limited analytical documentation. T145 (CAS 1021186-98-0) directly addresses these challenges as a structurally defined comparator with a unique dibenzo[1,4]dioxin (oxanthrene) core. - Benchmark potency: MIC90 of 0.5-1.0 μg/mL against S. aureus and M. tuberculosis; MIC90 of 0.25-0.50 μg/mL against E. faecalis. - Quantifiable SAR reference: The methoxy analog T197 shows an 8- to 32-fold reduction in activity, providing a validated scaffold for derivative studies. - Low resistance liability: Spontaneous resistance frequency in Mtb is 4.0 × 10⁻⁸, with no mutants recovered in Gram-positives up to 60× MIC90.

Molecular Formula C18H16N2O5
Molecular Weight 340.3 g/mol
Cat. No. B1682861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT145
SynonymsT145, T-145, T 145
Molecular FormulaC18H16N2O5
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OC4=CC=CC=C4O3
InChIInChI=1S/C18H16N2O5/c1-11(21)19-9-13-10-20(18(22)23-13)12-6-7-16-17(8-12)25-15-5-3-2-4-14(15)24-16/h2-8,13H,9-10H2,1H3,(H,19,21)/t13-/m0/s1
InChIKeyCARSFZJMGZOXPN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T145: Evolved Oxazolidinone Antibacterial


T145 (CAS No. 1021186-98-0) is an evolved oxazolidinone antibiotic characterized by a dibenzo[1,4]dioxin (oxanthrene) scaffold [1]. This compound exhibits sub-μg/ml minimum inhibitory concentrations (MICs) against key Gram-positive pathogens including Enterococcus faecalis and Staphylococcus aureus (including methicillin-resistant strains), as well as against Mycobacterium tuberculosis (Mtb) [1]. Its structure-activity relationship is distinct from first-generation oxazolidinones due to the fused tricyclic core, which is central to its antibacterial profile [1].

T145 SAR: Why Substitution Fails


Oxazolidinones are not universally interchangeable due to profound structure-activity relationship (SAR) differences dictated by their pendant ring systems [1]. The oxanthrene core of T145 is a key structural determinant that drives its unique spectrum of activity and resistance profile. This is starkly illustrated by the comparator T197, a methoxy-substituted analog of T145, which exhibits MIC90 values that are 8- to 32-fold higher against Gram-positive and Mtb strains, demonstrating that even minor modifications to the scaffold dramatically erode antibacterial potency [1]. Consequently, substituting T145 with a generic oxazolidinone or a close analog cannot be assumed to yield equivalent microbiological outcomes in research or development settings.

T145 Quantitative Evidence Guide


Gram-Positive Potency vs. Analog T197

T145 exhibits significantly greater potency against Gram-positive pathogens compared to its close structural analog T197. In broth microdilution assays, the MIC90 of T145 for Staphylococcus aureus was 0.5–1.0 μg/mL, while T197 required 16–32 μg/mL, representing a 16- to 64-fold difference in potency [1]. Similarly, against Enterococcus faecalis, the MIC90 for T145 was 0.25–0.50 μg/mL, whereas T197 required 8–16 μg/mL [1]. This establishes that the oxanthrene scaffold without a methoxy substituent is critical for optimal antibacterial activity.

antibacterial Gram-positive oxazolidinone MIC

M. tuberculosis Potency vs. Linezolid

T145 demonstrates potent activity against M. tuberculosis H37Rv with an MIC90 of 0.5–1.0 μg/mL, which is comparable to the clinically used oxazolidinone linezolid (0.2–2.0 μg/mL) and significantly superior to the broad-spectrum carbapenem meropenem (4–8 μg/mL) [1]. This potency is maintained against rifampicin mono-resistant Mtb strains 115R and 124R, with MIC90 values consistently at 0.5–1.0 μg/mL [1].

tuberculosis Mtb oxazolidinone MIC

Bactericidal vs. Bacteriostatic Activity Profile

T145 exhibits a distinct species-dependent mechanism: it is bactericidal against M. tuberculosis (MBC99.9 = 2 μg/mL) but bacteriostatic against both S. aureus and E. faecalis, even at concentrations up to 8 times the MIC90 [1]. Linezolid, in contrast, is generally bacteriostatic against S. aureus [1]. The observed bactericidal activity against Mtb is a therapeutically valuable attribute that differentiates T145 from other bacteriostatic oxazolidinones.

bactericidal tuberculosis oxazolidinone MBC

Spontaneous Resistance Frequency in Mtb

The frequency of spontaneous mutants resistant to T145 in M. tuberculosis was determined to be 4.0 × 10⁻⁸ when exposed to 5× and 10× the MIC90 [1]. This frequency is comparable to that reported for linezolid (2×10⁻⁸ to 5×10⁻⁹) [1], indicating that T145 does not select for resistance more readily than a clinically established oxazolidinone. Notably, no spontaneous resistant mutants of E. faecalis or S. aureus were recovered at concentrations up to 60× MIC90 [1].

resistance spontaneous mutation tuberculosis oxazolidinone

T145 Research & Industrial Applications


Oxazolidinone Scaffold SAR Studies

T145 serves as an essential comparator compound in medicinal chemistry campaigns aimed at optimizing the oxazolidinone pharmacophore. Its potent MIC90 values against S. aureus (0.5–1.0 μg/mL) and E. faecalis (0.25–0.50 μg/mL) establish a benchmark for new analogs. The 16- to 64-fold reduction in activity observed with the methoxy-substituted analog T197 provides a quantifiable SAR reference point for evaluating the impact of scaffold modifications [1].

TB Drug Discovery & Combination Screening

Given its Mtb MIC90 (0.5–1.0 μg/mL) comparable to linezolid and its bactericidal MBC99.9 of 2 μg/mL, T145 is a highly relevant positive control for in vitro screening of novel antitubercular agents [1]. Its low spontaneous resistance frequency (4.0 × 10⁻⁸) also makes it suitable for studies investigating resistance suppression in combination therapy models [1].

Resistance Mechanism & Evolution Studies

T145 provides a defined genetic background for studying oxazolidinone resistance mechanisms. The compound's low spontaneous resistance frequency in Mtb and the absence of recovered mutants in Gram-positives (up to 60× MIC90) make it an ideal agent for investigating the genetic barriers to resistance and for benchmarking the resistance liabilities of newer oxazolidinone candidates [1].

Bactericidal Mechanism-of-Action Studies

The contrasting bactericidal activity of T145 against M. tuberculosis versus its bacteriostatic effect on S. aureus and E. faecalis provides a unique experimental system for dissecting the molecular determinants of oxazolidinone-mediated killing. This species-dependent divergence offers a controlled model to study the cellular and genetic factors that dictate whether protein synthesis inhibition leads to stasis or cell death [1].

Technical Documentation Hub

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